![molecular formula C7H4F4OS B1611106 1-Fluoro-4-(trifluoromethylsulfinyl)benzene CAS No. 942-39-2](/img/structure/B1611106.png)
1-Fluoro-4-(trifluoromethylsulfinyl)benzene
Overview
Description
1-Fluoro-4-(trifluoromethylsulfinyl)benzene is an organic compound with the molecular formula C7H4F4OS. This compound is characterized by the presence of a fluorine atom and a trifluoromethylsulfinyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .
Preparation Methods
The synthesis of 1-Fluoro-4-(trifluoromethylsulfinyl)benzene typically involves the introduction of the trifluoromethylsulfinyl group to a fluorobenzene derivative. One common method involves the reaction of 1-fluoro-4-iodobenzene with trifluoromethylsulfinyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and typically requires a solvent like acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Fluoro-4-(trifluoromethylsulfinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds .
Scientific Research Applications
Synthesis Applications
1. Reagent in Organic Synthesis
1-Fluoro-4-(trifluoromethylsulfinyl)benzene is utilized as a reagent in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of:
- Pyridines
- Quinolines
- Indoles
These compounds are significant due to their presence in numerous natural products and pharmaceuticals .
2. Catalytic Role
This compound acts as a catalyst in several organic reactions, including:
- Diels-Alder Reaction: A cycloaddition reaction that forms cyclohexene derivatives.
- Wittig Reaction: Used for synthesizing alkenes from aldehydes or ketones.
- Stille Reaction: Facilitates the coupling of organostannanes with organic halides to form biaryl compounds.
The trifluoromethylsulfinyl group enhances the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles .
Pharmaceutical Applications
1. Antibacterial Activity
Research has indicated that fluorinated compounds, including this compound, exhibit antibacterial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance their biological activity by increasing lipophilicity and altering membrane permeability .
2. Cancer Research
In medicinal chemistry, this compound has been investigated as a potential inhibitor of Bcl-2 and Bcl-xL proteins, which are involved in regulating apoptosis in cancer cells. The trifluoromethylsulfinyl moiety enhances binding affinity, making it a candidate for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(trifluoromethylsulfinyl)benzene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethylsulfinyl group. This group can undergo redox reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Fluoro-4-(trifluoromethylsulfinyl)benzene can be compared to other similar compounds such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound also contains a trifluoromethyl group but differs in its sulfonyl chloride functionality.
1-Fluoro-2-(trifluoromethylsulfonyl)benzene: Similar in structure but with the trifluoromethylsulfonyl group in a different position on the benzene ring.
1-Fluoro-4-(methylsulfinyl)benzene: Contains a methylsulfinyl group instead of a trifluoromethylsulfinyl group, affecting its reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the trifluoromethylsulfinyl group .
Biological Activity
Overview
1-Fluoro-4-(trifluoromethylsulfinyl)benzene is an organic compound with the molecular formula C7H4F4OS. Its structure features a fluorine atom and a trifluoromethylsulfinyl group attached to a benzene ring, making it a subject of interest in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, highlighting research findings, case studies, and comparative analyses with similar compounds.
The compound is characterized by its unique functional groups, which influence its reactivity and potential biological applications. The trifluoromethylsulfinyl group allows for diverse chemical transformations, including oxidation and substitution reactions, which can lead to the formation of biologically active derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The trifluoromethylsulfinyl group can undergo redox reactions, making the compound a versatile intermediate in organic synthesis. The specific molecular targets and pathways involved depend on the context of its use in biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties, particularly against multidrug-resistant strains of bacteria. For instance, studies on fluoro and trifluoromethyl-substituted salicylanilide derivatives have shown promising results against Staphylococcus aureus (both MRSA and VRSA strains). These compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL, suggesting that modifications similar to those in this compound could enhance antibacterial efficacy .
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | TBD | TBD |
Fluoro-salicylanilide (22) | 0.031 - 0.062 | MRSA, VRSA |
Trifluoromethyl-salicylanilides (19-23) | 0.25 - 0.5 | MRSA |
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted using Vero cells to evaluate the safety profile of compounds related to this compound. Compounds exhibiting MIC values below 1 µg/mL against bacterial strains were also tested for cytotoxic effects. Four derivatives showed selectivity indices above 10, indicating a favorable therapeutic window for further development as anti-staphylococcal agents .
Case Studies
A notable study involved the synthesis of various fluoro and trifluoromethyl-substituted derivatives, including salicylanilides. These derivatives were evaluated for their antibacterial activity against resistant strains of S. aureus. The findings indicated that specific substitutions significantly enhanced antibacterial potency compared to traditional antibiotics like vancomycin .
Another study explored the oxidation protocols for converting trifluoromethyl sulfides into sulfoxides, which are known to exhibit enhanced biological activities. This suggests that derivatives of this compound could potentially be optimized for improved efficacy through similar synthetic pathways .
Comparative Analysis
When comparing this compound with similar compounds such as 4-(Trifluoromethyl)benzenesulfonyl chloride and 1-Fluoro-2-(trifluoromethylsulfonyl)benzene , it is evident that the unique trifluoromethylsulfinyl group contributes to enhanced reactivity and potential biological interactions.
Compound | Functional Group | Key Activity |
---|---|---|
This compound | Trifluoromethylsulfinyl | Antimicrobial potential |
4-(Trifluoromethyl)benzenesulfonyl chloride | Sulfonyl chloride | Less reactive |
1-Fluoro-2-(trifluoromethylsulfonyl)benzene | Trifluoromethylsulfonyl | Different position affects activity |
Properties
IUPAC Name |
1-fluoro-4-(trifluoromethylsulfinyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHPWYIWGABEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545313 | |
Record name | 1-Fluoro-4-(trifluoromethanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942-39-2 | |
Record name | 1-Fluoro-4-(trifluoromethanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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